molecular formula C6H12ClNO3 B1386749 (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 481704-21-6

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No. B1386749
M. Wt: 181.62 g/mol
InChI Key: KLGSHNXEUZOKHH-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

  • (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has been used in the synthesis of complex chemical structures. For instance, it was involved in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a process suitable for scale-up production due to its simplicity and safety (Cheng Qing-fang, 2005).
  • It also plays a role in the preparation of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are key intermediates in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors (R. Singh & T. Umemoto, 2011).

Pharmaceutical Applications

  • In pharmaceutical research, derivatives of (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride have been investigated for their potential as angiotensin converting enzyme (ACE) inhibitors. A notable example is a compound synthesized through a rational hybridization approach, showing promising results as a non-carboxylic acid ACE inhibitor (Dinesh Addla et al., 2013).

Catalytic Applications

  • This chemical has also been utilized in catalysis. For instance, methyl 4-aminopyrrolidine-2-carboxylates, derived from (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, have catalyzed asymmetric Michael additions of ketones to nitroalkenes, demonstrating their utility in organic synthesis (Andrea Ruiz-Olalla et al., 2015).

Neuroprotective Properties

  • A derivative, aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), was found to protect neurons against excitotoxic degeneration, suggesting potential for neuroprotective drug development (G. Battaglia et al., 1998).

Biochemical Research

  • It has been involved in the synthesis of bis(ethane-1,2-diamine)(pyrrole-2-carboxylato)cobalt(III) ion, contributing to research on the reactivity of chelated amino acids (A. Hammershøi et al., 1991).

GABA-Uptake Inhibition

  • N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as inhibitors of GABA transport proteins GAT-1 and GAT-3, indicating its potential application in neurochemical research (Xu-yang Zhao et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

CAS RN

481704-21-6
Record name Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 3
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Citations

For This Compound
1
Citations
K Raina, J Lu, Y Qian, M Altieri… - Proceedings of the …, 2016 - National Acad Sciences
Prostate cancer has the second highest incidence among cancers in men worldwide and is the second leading cause of cancer deaths of men in the United States. Although androgen …
Number of citations: 679 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.